molecular formula C19H17BF4O B2634813 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate CAS No. 1911-90-6

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate

Cat. No. B2634813
CAS RN: 1911-90-6
M. Wt: 348.15
InChI Key: XYFYMCWGEWSXBO-UHFFFAOYSA-N
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Description

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate, also known as EDP or Pyrylium salt, is a chemical compound that has been widely used in scientific research due to its unique properties. EDP is a fluorescent dye that emits a bright red color under ultraviolet light, making it useful in various applications such as microscopy, imaging, and labeling.

Scientific Research Applications

  • Catalytic Hydrogenation Applications : Reshetov et al. (1998) found that the catalytic reduction of 2,6-diphenylpyrylium salts leads to hydrogenolysis at the C−O bond, forming 1,5-diphenylpentanes. This study highlights the potential application of 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate in catalytic hydrogenation processes (Reshetov, Seller, & Kriven’ko, 1998).

  • Polymer Synthesis : Spiliopoulos and Mikroyannidis (1996) used 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate for the synthesis of new rigid-rod polyamide, polyimides, and polyazomethine bearing phenyl pendent groups. These polymers displayed unique properties like high solubility and thermal stability, indicating the compound's significance in advanced polymer synthesis (Spiliopoulos & Mikroyannidis, 1996).

  • Electron Transfer Reactions : Akaba, Sakuragi, and Tokumaru (1990) demonstrated the role of 2,4,6-triphenylpyrylium tetrafluoroborate in electron transfer reactions, particularly in the formation of dimeric radical cations of trans-stilbene. This study underscores the importance of this compound in facilitating specific electron transfer processes (Akaba, Sakuragi, & Tokumaru, 1990).

  • Photoredox Catalysis : Alfonzo, Alfonso, and Beeler (2017) explored the use of 4-mesityl-2,6-diphenylpyrylium tetrafluoroborate in photoredox catalysis. They found that it can be used for the efficient generation of carbonyl ylides, demonstrating its potential in photoredox-based synthetic chemistry applications (Alfonzo, Alfonso, & Beeler, 2017).

  • Organometallic Chemistry : Shaw and Mertz (2002) studied the electrocatalytic reactions of a manganese−pyrylium complex, providing insights into the unique reactivity and stability of metal−pyrylium σ-complexes like 2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate in organometallic contexts (Shaw & Mertz, 2002).

  • Photoreactions in Organic Chemistry : Zhang et al. (2002) utilized triphenylpyrylium tetrafluoroborate in photosensitized Diels–Alder reactions, demonstrating its effectiveness in the synthesis of tetrahydroquinoline derivatives. This showcases the compound's role in facilitating important organic reactions under light irradiation (Zhang, Jia, Yang, & Liu, 2002).

properties

IUPAC Name

2-ethyl-4,6-diphenylpyrylium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O.BF4/c1-2-18-13-17(15-9-5-3-6-10-15)14-19(20-18)16-11-7-4-8-12-16;2-1(3,4)5/h3-14H,2H2,1H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFYMCWGEWSXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCC1=[O+]C(=CC(=C1)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BF4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,6-diphenylpyrylium tetrafluoroborate

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